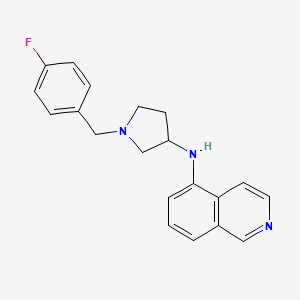
N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine: is a complex organic compound with the molecular formula C20H20FN3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorobenzyl and isoquinolin-5-amine groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors using various cyclization reactions.
Functionalization: The preformed pyrrolidine ring can be functionalized with the fluorobenzyl and isoquinolin-5-amine groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for studying structure-activity relationships and developing new bioactive molecules .
Medicine: In medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it useful in the development of new drugs or treatments .
Industry: In industry, this compound may find applications in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties could be leveraged to develop new products or improve existing ones .
Mécanisme D'action
The mechanism of action of N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N-(1-(4-cyanobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
- N-(1-(4-methylbenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
- N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
Comparison: N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents (e.g., cyano, methyl, chloro), the fluorobenzyl group may enhance the compound’s ability to interact with specific molecular targets or alter its pharmacokinetic properties .
Propriétés
Numéro CAS |
675133-01-4 |
|---|---|
Formule moléculaire |
C20H20FN3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-[1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20FN3/c21-17-6-4-15(5-7-17)13-24-11-9-18(14-24)23-20-3-1-2-16-12-22-10-8-19(16)20/h1-8,10,12,18,23H,9,11,13-14H2 |
Clé InChI |
WAWIIKAKESUSCT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


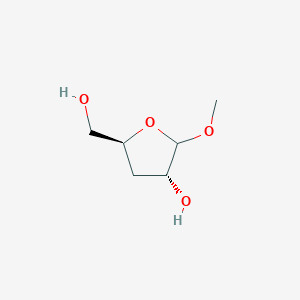
![2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
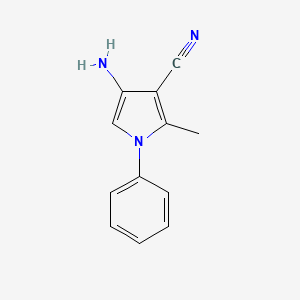
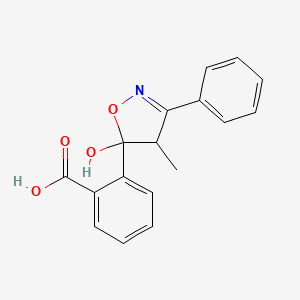
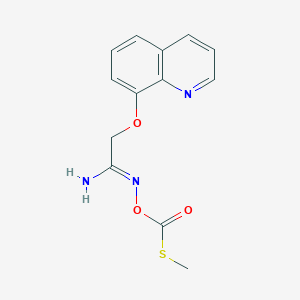
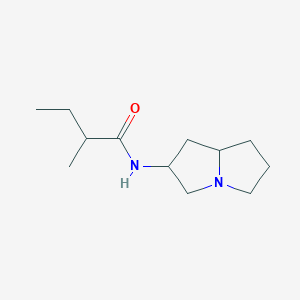

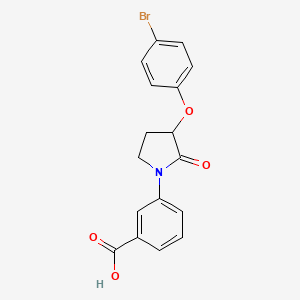
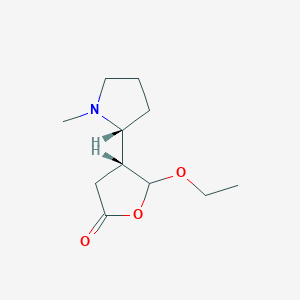
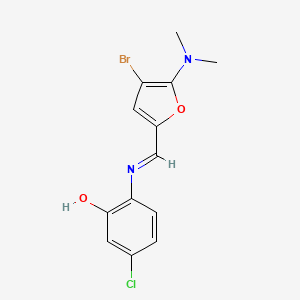
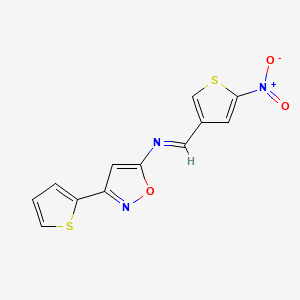
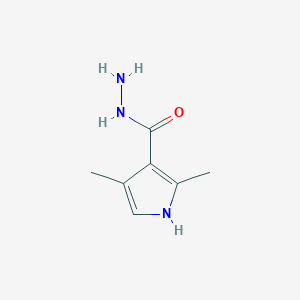
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)

